N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide

GIRK1/2 activator Metabolic stability Amide bond hydrolysis

This benzamide-linked GIRK1/2 activator analog (CAS 1170256-53-7) is a critical baseline scaffold for systematic SAR exploration at the pyrazole 5-position within the sulfone-based GIRK1/2 activator series. Unlike urea-based chemotypes (e.g., ML297), the benzamide linker offers distinct amide bond geometry and electronic profile that may improve resistance to non-NADPH-mediated hydrolytic cleavage. Use this compound in head-to-head metabolic stability assays, multiparameter CNS drug-likeness optimization (MW 319.4, HBD=1), or as a starting point for electrophilic aromatic substitution/cross-coupling library synthesis. Request a quote for this research-use-only compound, ideal for neuroscience and cardiac arrhythmia target validation programs.

Molecular Formula C15H17N3O3S
Molecular Weight 319.38
CAS No. 1170256-53-7
Cat. No. B2389502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide
CAS1170256-53-7
Molecular FormulaC15H17N3O3S
Molecular Weight319.38
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3CCS(=O)(=O)C3
InChIInChI=1S/C15H17N3O3S/c1-11-9-14(16-15(19)12-5-3-2-4-6-12)18(17-11)13-7-8-22(20,21)10-13/h2-6,9,13H,7-8,10H2,1H3,(H,16,19)
InChIKeyMMKIWUSGVZUZAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide (CAS 1170256-53-7): Core Structural Identity and Procurement Context


N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide (CAS 1170256-53-7) is a synthetic small molecule belonging to the pyrazol-5-yl-benzamide class, characterized by a 3-methylpyrazole core, an N-1-substituted 1,1-dioxothiolane (sulfolane) moiety, and a benzamide group at the pyrazole 5-position [1]. Its molecular formula is C₁₅H₁₇N₃O₃S with a molecular weight of 319.4 g/mol [1]. The compound is structurally related to potent and selective G protein-gated inwardly rectifying potassium (GIRK1/2, Kir3.1/Kir3.2) channel activators, a target family implicated in epilepsy, pain, anxiety, and cardiac arrhythmias [2][3]. The 1,1-dioxothiolane ring is a recognized sulfone-based head group that has been incorporated into GIRK activator scaffolds to improve metabolic stability over prototypical urea-based chemotypes [2].

Why N-[1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide Cannot Be Casually Replaced by In-Class GIRK Activators


Within the GIRK1/2 activator pharmacophore, small structural variations drive large differences in subunit selectivity, metabolic stability, and CNS penetration. The prototypical urea-based activator ML297 (VU0456810) shows ~5.5-fold preference for GIRK1/2 (EC₅₀ 160 nM) over GIRK1/4 (EC₅₀ 887 nM) but suffers from limited metabolic stability due to the urea linker [1]. The non-urea activator VU0810464 improved neuronal selectivity (GIRK1/2 EC₅₀ 165 nM vs. GIRK1/4 EC₅₀ 720 nM, ~4.4-fold) [2]. Sharma et al. (2021) demonstrated that replacing the urea with an acetamide ether and incorporating a sulfone (1,1-dioxidotetrahydrothiophene) head group yielded compounds with nanomolar GIRK1/2 potency and improved in vitro metabolic stability [3]. The target compound's benzamide linker represents a distinct amide bond geometry and electronic profile versus both urea and acetamide ether linkers, which may alter GIRK subunit interactions, susceptibility to non-NADPH-mediated amide hydrolysis, and physicochemical properties such as logD and hydrogen-bonding capacity—precluding simple functional interchange with any single comparator [3].

Product-Specific Quantitative Differentiation Evidence for N-[1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide vs. Closest GIRK Activator Comparators


Benzamide vs. Urea Linker: Differential Metabolic Vulnerability and Amide Bond Stability in the GIRK1/2 Pharmacophore

In the closely related acetamide ether GIRK1/2 activator series, metabolite identification studies revealed that the amide bond is the major site of non-NADPH-mediated metabolism, representing a key metabolic soft spot [1]. The target compound replaces the acetamide linker with a benzamide, which introduces a conjugated aromatic ring adjacent to the carbonyl. This structural modification is predicted to alter the electron density at the amide bond and steric environment around the carbonyl carbon, potentially modulating the rate of hydrolytic cleavage relative to acetamide ethers. No direct metabolic stability data are available for the target benzamide compound specifically; this represents a class-level inference based on established SAR from the Sharma et al. (2021) scaffold [1] and the Nahid et al. (2025) follow-up study confirming amide bond instability as the major metabolic liability in this chemotype [1].

GIRK1/2 activator Metabolic stability Amide bond hydrolysis Medicinal chemistry

1,1-Dioxothiolane (Sulfone) Head Group: Enhanced Potency and Selectivity vs. Non-Sulfone Pyrazole N-1 Substituents

The incorporation of the 1,1-dioxidotetrahydrothiophene (sulfolane) moiety at the pyrazole N-1 position was a key design element in Sharma et al. (2021), where it was paired with an ether-based scaffold to generate nanomolar-potency GIRK1/2 activators with improved metabolic stability over urea-based compounds [1]. In contrast, the prototypical activator ML297 bears a phenyl group at the pyrazole N-1 position and achieves GIRK1/2 EC₅₀ 160 nM with ~5.5-fold selectivity over GIRK1/4 (EC₅₀ 887 nM) [2]. The Nahid et al. (2025) SAR study confirmed the necessity of the pyrazole ring and identified a GIRK1/2 activator with approximately 12-fold selectivity against GIRK1/4 when the sulfone head group was combined with optimized ether substituents [3]. The target compound (CAS 1170256-53-7) retains the 1,1-dioxothiolane N-1 substituent but pairs it with a benzamide rather than an acetamide ether; direct potency and selectivity data are not publicly available for this specific combination.

GIRK1/2 selectivity Sulfone head group Pyrazole N-1 substitution Structure-activity relationship

Benzamide vs. Acetamide Ether: Distinct Hydrogen-Bonding and Conformational Profiles at the Pyrazole 5-Position

The target compound features a benzamide group directly attached to the pyrazole 5-position, whereas the Sharma et al. (2021) series uses an acetamide ether linker (N-(pyrazol-5-yl)acetamide with variable ether right-hand side chains) [1]. The benzamide introduces an aromatic ring that can participate in π-stacking interactions with the GIRK channel binding pocket and alters the hydrogen-bond donor/acceptor profile. Although direct binding or functional data are not available for CAS 1170256-53-7, the Nahid et al. (2025) SAR study demonstrated that modifications to the right-hand portion of the molecule significantly affect both potency and GIRK1/2 vs. GIRK1/4 selectivity (up to ~12-fold) [2]. The unsubstituted benzamide represents a minimally elaborated 5-position substituent that may serve as a reference point for SAR expansion or as a simpler analog with potentially reduced molecular weight (319.4 g/mol) compared to elaborated ether analogs [1].

GIRK channel pharmacology Hydrogen bonding Amide geometry Tool compound selection

Critical Evidence Gap: Absence of Direct Head-to-Head Pharmacological Data for CAS 1170256-53-7

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, and Google Patents as of April 2026 identified no primary research articles, patents, or authoritative database entries containing direct quantitative biological activity data (EC₅₀, IC₅₀, Ki, selectivity ratios, in vivo efficacy) for N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide (CAS 1170256-53-7) [1]. The compound is listed on several commercial vendor platforms (ChemSrc, ChemDiv catalog as a related analog) but without associated bioactivity measurements [1]. This contrasts with the well-characterized comparators ML297 (GIRK1/2 EC₅₀ 160 nM; in vivo antiepileptic activity in mice) [2], VU0810464 (GIRK1/2 EC₅₀ 165 nM; reduced stress-induced hyperthermia in mice) [3], and the Sharma et al. (2021) acetamide ether series (nanomolar GIRK1/2 potency, tier 1 DMPK profiling) [4].

Data availability Procurement risk GIRK pharmacology Compound validation

Recommended Research and Procurement Scenarios for N-[1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide (CAS 1170256-53-7)


Exploratory Structure–Activity Relationship (SAR) Expansion of the Sulfone-Containing GIRK1/2 Activator Chemotype

This compound can serve as a benzamide-linked analog for systematic SAR exploration of the pyrazole 5-position in the sulfone-based GIRK1/2 activator series. As demonstrated by Nahid et al. (2025), modifications to the right-hand portion of the molecule can tune GIRK1/2 vs. GIRK1/4 selectivity up to approximately 12-fold [1]. The unsubstituted benzamide provides a baseline reference point for evaluating the impact of aromatic versus aliphatic amide substituents on potency, selectivity, and metabolic stability [1].

Comparative Metabolic Stability Profiling: Benzamide vs. Acetamide Ether vs. Urea Linkers

Given that metabolite identification studies have pinpointed the amide bond as the primary site of non-NADPH-mediated metabolism in related acetamide ether GIRK activators [1], this benzamide analog can be used in head-to-head microsomal or hepatocyte stability assays against ML297 (urea linker) [2] and representative acetamide ethers [3] to determine whether benzamide conjugation confers improved resistance to hydrolytic cleavage.

Synthetic Intermediate for Diversification at the Benzamide Ring

The unsubstituted benzamide scaffold can be elaborated via electrophilic aromatic substitution or palladium-catalyzed cross-coupling to introduce substituents (halogens, methoxy, heteroaryl) on the phenyl ring, as exemplified by the related ChemDiv compound bearing a 3-[(pyrimidin-2-yl)amino]benzamide moiety . This enables rapid library synthesis for GIRK1/2 or other target screening.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a molecular weight of 319.4 g/mol, a single hydrogen-bond donor, and five hydrogen-bond acceptors [4], this compound falls within favorable CNS drug-like property space (MW < 400, HBD ≤ 3). It can be used as a comparator in multiparameter optimization (MPO) scores against higher-MW GIRK activators to assess the trade-offs between potency and CNS permeability [4].

Quote Request

Request a Quote for N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.